molecular formula C13H11NO3 B055462 2-Methyl-1-nitro-4-phenoxybenzene CAS No. 112880-83-8

2-Methyl-1-nitro-4-phenoxybenzene

Cat. No. B055462
Key on ui cas rn: 112880-83-8
M. Wt: 229.23 g/mol
InChI Key: COHVZTXZLIRSTM-UHFFFAOYSA-N
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Patent
US05637593

Procedure details

A solution of 2-nitro-5-phenoxytoluene (2.06 g) in dimethylformamide (30 ml) containing dimethylformamide diethylacetal (1.57 g) and pyrrolidine (0.77 g) was heated at 120° C. for 2 hours. Solvent was removed at reduced pressure and the residue dissolved in methanol. Raney Nickel (one spatula measure) was added followed by hydrazine hydrate (3×0.5 ml portions, one portion every 30 minutes). The mixture was stirred for a further 1 hour after the final portion of hydrazine hydrate was added, the mixture filtered and solvent removed at reduced pressure. The residue was partitioned between water (100 ml) and diethyl ether (100 ml), the organic phase separated and dried (MgSO4), solvent removed at reduced pressure and the residue column chromatographed (silica gel, hexane →10% ethyl acetate/hexane eluant) to give 5-phenoxyindole (0.52 g).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][C:5]=1[CH3:17])([O-])=O.[CH2:18](OC(OCC)N(C)C)C.N1CCCC1>CN(C)C=O>[O:10]([C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[NH:1][CH:18]=[CH:17]2)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC1=CC=CC=C1)C
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)OC(N(C)C)OCC
Name
Quantity
0.77 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 1 hour after the final portion of hydrazine hydrate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol
ADDITION
Type
ADDITION
Details
Raney Nickel (one spatula measure) was added
CUSTOM
Type
CUSTOM
Details
every 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 ml) and diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4), solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue column chromatographed (silica gel, hexane →10% ethyl acetate/hexane eluant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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